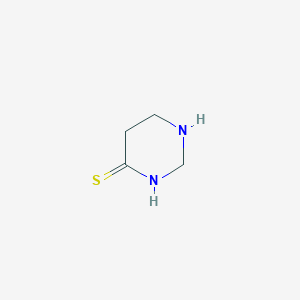

Hexahydropyrimi-dine-4-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Hexahydropyrimidine-4-thione is a nitrogen-containing heterocyclic compound with significant bioactivity and reactivity. It is part of the broader class of hexahydropyrimidines, which are known for their roles in natural molecules, drugs, and bioactive compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hexahydropyrimidine-4-thione can be synthesized through several methods. One efficient procedure involves the reaction of lawsone with 1,3,5-triazinanes, resulting in high yields of hexahydropyrimidine-fused 1,4-naphthoquinones . Another method utilizes the condensation of aldehydes or ketones with 1,3-diaminopropanes . The Fe(OTf)3-catalyzed tandem amidomethylative reactions of α-phenylstyrene also provide a pathway to synthesize hexahydropyrimidine derivatives .

Industrial Production Methods: Industrial production methods for hexahydropyrimidine-4-thione often focus on optimizing yield and efficiency. Multicomponent reactions (MCRs) are favored due to their atom economy, process economy, and environmental friendliness . For example, the Mannich reaction and other one-pot reactions have been employed to synthesize various hexahydropyrimidine derivatives .

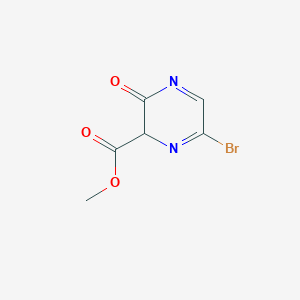

Analyse Chemischer Reaktionen

Types of Reactions: Hexahydropyrimidine-4-thione undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can yield amino bases from pyrimidine compounds.

Substitution: Substitution reactions, such as the Mannich-type reaction, are commonly used to synthesize hexahydropyrimidine derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include formaldehyde, primary amines, and catalysts like Fe(OTf)3 . Reaction conditions often involve heating the reactants in solvents like methanol or pyridine .

Major Products: Major products formed from these reactions include substituted hexahydropyrimidines and 1,2,3,4-tetrahydropyridine derivatives .

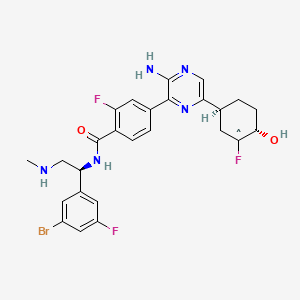

Wissenschaftliche Forschungsanwendungen

Hexahydropyrimidine-4-thione has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of hexahydropyrimidine-4-thione involves several steps:

Activation: Bis(tosylamido)methane is activated by Fe(OTf)3 to form tosylformaldimine and its Fe(OTf)3-adduct.

Intermolecular Aza-Prins Reaction: The Fe(OTf)3-adduct undergoes an intermolecular aza-Prins reaction with α-phenylstyrene to form allylamide.

Condensation and Iminium Homologation: The allylamide undergoes condensation and iminium homologation to form the hexahydropyrimidine derivative.

Vergleich Mit ähnlichen Verbindungen

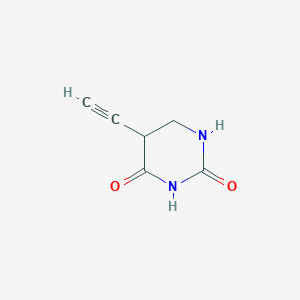

Hexahydropyrimidine-4-thione can be compared with other similar compounds, such as:

1,2,3,4-Tetrahydropyridines: These compounds exhibit a broad spectrum of biological activities, including antimalarial, antibacterial, and analgesic properties.

3,4-Dihydropyrimidin-2(1H)-ones: These compounds possess extensive biological activities and are mainly prepared via the Biginelli reaction.

Uniqueness: Hexahydropyrimidine-4-thione stands out due to its diverse synthetic routes, significant biological activities, and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and form various derivatives further highlights its versatility and importance in scientific research.

Eigenschaften

Molekularformel |

C4H8N2S |

|---|---|

Molekulargewicht |

116.19 g/mol |

IUPAC-Name |

1,3-diazinane-4-thione |

InChI |

InChI=1S/C4H8N2S/c7-4-1-2-5-3-6-4/h5H,1-3H2,(H,6,7) |

InChI-Schlüssel |

KJTMQSQMXJKYPU-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNCNC1=S |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one](/img/structure/B12351355.png)

![Methyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B12351414.png)

![[(1R,2R,6R,10S,11R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-5-methoxyphenyl)acetate](/img/structure/B12351419.png)

![N-[3,4,7-Trimethyl-6-(1-methylethyl)-2,5,8-trioxo-1,4,7-triazacyclododecan-9-yl]-2,4,6-octatrienamide](/img/structure/B12351442.png)

![N-[2-fluoro-5-[[3-[(E)-2-pyridin-2-ylethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]amino]phenyl]-2,5-dimethylpyrazole-3-carboxamide](/img/structure/B12351446.png)